molecular formula C12H16N2 B1457059 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine CAS No. 1550404-29-9

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine

カタログ番号: B1457059
CAS番号: 1550404-29-9
分子量: 188.27 g/mol
InChIキー: UPTFKTOWPWPYAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine (CAS 1550404-29-9) is a high-purity chemical building block belonging to the imidazo[1,2-a]pyridine family, a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry and materials science . This compound serves as a versatile scaffold for the development of novel pharmacologically active molecules. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known to interact with a range of biological targets in the central nervous system (CNS), including GABA-A receptors, and has demonstrated diverse biological attributes such as anxiolytic, hypnotic, and analgesic properties . Researchers can utilize this compound in palladium-catalyzed cross-coupling reactions, such as aminocarbonylations, to further functionalize the core and create diverse libraries for biological screening . Beyond pharmaceutical applications, imidazo[1,2-a]pyridine derivatives are also investigated for their promising optical properties, including emissive behavior, making them candidates for use in sensor development and organic light-emitting diodes (OLEDs) . Provided for research purposes only, this compound offers chemists a valuable intermediate for synthesizing and exploring new compounds with enhanced biological activity or physical properties.

特性

IUPAC Name

3,7-dimethyl-2-propan-2-ylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8(2)12-10(4)14-6-5-9(3)7-11(14)13-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTFKTOWPWPYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization of 2-Aminopyridine with α-Bromo Ketones or Esters

A widely employed method involves reacting 2-aminopyridine with α-bromo-keto esters or α-bromo ketones under solvent-free or mild heating conditions to form the imidazo[1,2-a]pyridine core.

  • Example Reaction Conditions:
    • React 2-aminopyridine (1 equiv) with ethyl 2-bromo-3-oxobutanoate (1 equiv).
    • Microwave-assisted or conventional heating at around 55–120 °C.
    • Solvent-free conditions or using solvents like ethanol, methanol, or acetonitrile.
    • Reaction time: 10 minutes to several hours depending on conditions.
    • Yields: Typically high (up to 87% under optimized conditions).

This method yields 2-alkyl or 2-phenyl imidazo[1,2-a]pyridine-3-carboxylates, which can be further modified to introduce the desired substituents such as methyl groups at the 3 and 7 positions.

Halogenation and Subsequent Amination of Imidazo[1,2-a]pyridine Carboxylic Acids

Another approach involves:

  • Reacting imidazo[1,2-a]pyridine carboxylic acid derivatives with halogenating agents (e.g., phosphorus oxychloride, thionyl chloride) to form acid halide intermediates.
  • Quenching the acid halide with amines such as dimethylamine to form amide derivatives.
  • This method is typically performed without solvents or with high boiling solvents like toluene or xylene.
  • Reaction temperatures range from 35 °C to 100 °C, preferably 55–75 °C.
  • The amide product precipitates and is isolated by filtration and washing.

This process can be adapted for the preparation of substituted imidazo[1,2-a]pyridines including those with alkyl substitutions.

Catalytic Enantioselective Conjugate Addition

Recent advances include Lewis acid-catalyzed enantioselective conjugate addition reactions to imidazo[1,2-a]pyridines:

  • Using chiral rhodium(III) catalysts (e.g., Λ-RhS) at low catalyst loading (0.1–0.5 mol %).
  • Solvents such as ethanol provide high yields (up to 99%) and excellent enantiomeric ratios (>99:1).
  • Reaction conditions are mild, typically room temperature, with reaction times of 3–4 hours.
  • This method allows for selective functionalization at the 2-position with isopropyl or other alkyl groups, preserving stereochemistry.

Detailed Preparation Example from Patent WO2018008929A1

This patent describes a multi-step synthesis involving:

  • Dissolving the starting compound in ethanol.
  • Addition of aqueous sodium hydroxide at room temperature followed by stirring at 80 °C for 2 hours.
  • Cooling and concentration under reduced pressure.
  • Acidification with aqueous hydrochloric acid at 0 °C to pH ~5.
  • Stirring for 8 hours, filtration, washing, and drying to yield the target compound as a white solid with an 85% yield.

Additional steps involve coupling reactions using carbodiimide chemistry (EDCI, HOBt) and amines under anhydrous conditions at 0 °C to room temperature for 22 hours to introduce further substituents.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Cyclization with α-bromo ketones 2-Aminopyridine + α-bromo-keto esters, MW or heat Up to 87 Rapid, solvent-free possible Requires α-bromo precursors
Halogenation + amination Imidazo[1,2-a]pyridine acid + POCl3 + amine High Scalable, clean isolation Requires careful temperature control
Lewis acid-catalyzed conjugate addition Rhodium catalyst, ethanol, room temp Up to 99 Enantioselective, mild conditions Catalyst cost, limited substrate scope
Multi-step patent method NaOH/EtOH, acidification, carbodiimide coupling 85 High purity, well-defined steps Multi-step, longer reaction times

Research Findings and Notes

  • Microwave-assisted synthesis under solvent-free conditions significantly reduces reaction time and improves yields for imidazo[1,2-a]pyridine derivatives.
  • The use of chiral rhodium catalysts enables highly enantioselective functionalization, which may be beneficial for pharmaceutical applications requiring stereochemical purity.
  • Halogenation followed by amination is a robust method for introducing amide functionalities and can be adapted for various alkyl substitutions.
  • The patent-based multi-step approach provides a practical route to obtain the target compound in high yield and purity, suitable for scale-up.

化学反応の分析

Types of Reactions

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine N-oxides, while reduction may produce partially or fully reduced derivatives .

科学的研究の応用

Anti-Tuberculosis Applications

One of the most significant applications of 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine is its use as an anti-tuberculosis (TB) agent. Research has demonstrated that compounds within this class exhibit potent activity against Mycobacterium tuberculosis, including strains that are multi-drug resistant (MDR).

Case Studies

A study highlighted the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives for their anti-TB properties. The results indicated that certain derivatives showed IC50 values in the low microgram per milliliter range against drug-resistant strains. The potency was attributed to structural modifications that enhance interaction with bacterial targets .

Cancer Therapeutics

Another promising application of this compound lies in oncology. This compound has been explored as a potential inhibitor of bromodomain-containing proteins, specifically CBP and EP300, which are involved in cancer cell proliferation.

Research Findings

In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited modest inhibitory activity against CBP and BRD4 with IC50 values around 1.17 μM and 2.96 μM respectively. These findings suggest that further optimization could yield more potent compounds suitable for clinical development .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that allow for structural modifications aimed at enhancing biological activity:

  • Multicomponent Reactions (MCR) : Efficient synthetic routes have been developed using MCR techniques to create various derivatives with improved pharmacological profiles.
  • Structure-Activity Relationship (SAR) : Studies focusing on SAR have provided insights into how different substituents affect the compound's potency and selectivity against target proteins .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
Anti-TuberculosisDirect bacterial inhibitionPotent against MDR strains; low IC50 values
Cancer TherapeuticsInhibition of bromodomain interactionsModest activity against CBP/BRD4
Synthesis TechniquesMCR and SAR studiesEnhanced potency through structural modifications

作用機序

The mechanism of action of 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .

類似化合物との比較

Structural and Functional Comparison with Analogues

Comparison with 3,7-Dimethyl-2-isopropyl derivative :

  • The 2-isopropyl substituent increases steric bulk compared to smaller groups (e.g., methyl or H), which could enhance selectivity for hydrophobic binding pockets but reduce synthetic accessibility .
Table 1: Substituent Effects on Key Activities
Compound Substituents Biological Activity (IC50 or Profile) Reference
3,7-Dimethyl-2-isopropyl 2-isopropyl, 3-Me, 7-Me Not reported (inferred lipophilic) N/A
2h () R4-Me AChE IC50 = 79 µM
SCH 28080 () 3-Cyanomethyl Antiulcer (H+/K+-ATPase inhibition)
Zolpidem () 2-Dimethylaminomethyl Hypnotic (GABA receptor modulation)

Electronic and Steric Effects

  • This contrasts with derivatives bearing electron-withdrawing groups (e.g., Cl, CF3), which may improve target binding via dipole interactions .
  • Steric Hindrance : The 2-isopropyl group may limit access to active sites compared to smaller substituents, as seen in , where bulky adamantyl side chains reduced AChE inhibition (IC50 > 270 µM) .

Pharmacological and Therapeutic Potential

  • Kinase Inhibition : Electron-deficient cores (e.g., fluorinated imidazo[1,2-a]pyridines) are effective c-Met inhibitors (). The target’s electron-rich core may favor different targets.
  • Anticholinesterase Activity : Methyl groups at positions 3 and 7 could mimic the high activity of 2h (R4-Me) if spatial alignment permits .
  • Antiulcer Applications: Unlike SCH 28080’s 3-cyanomethyl group, the 3-methyl substituent may lack sufficient polarity for H+/K+-ATPase inhibition .

生物活性

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • CAS Number: 1550404-29-9
  • Molecular Formula: C12H16N2
  • Molecular Weight: 188.2688 g/mol

This compound belongs to the imidazo[1,2-a]pyridine family, known for their varied applications in medicinal chemistry due to their unique structural characteristics.

Enzyme Interaction and Modulation

This compound interacts with several enzymes and proteins, influencing their activity. It has been shown to inhibit enzymes involved in metabolic pathways, thereby modulating various biochemical processes within cells. For example, it can affect cell signaling pathways and gene expression by binding to specific biomolecules such as receptors and enzymes .

Cellular Effects

The compound exhibits significant effects on various cell types. Research indicates that it can alter cellular metabolism and promote or inhibit cell growth depending on the context. Its antiproliferative activity has been particularly noted in cancer research, where it shows potential as an anticancer agent .

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Enzyme Inhibition: The compound inhibits specific enzymes that are crucial for cellular metabolism.
  • Receptor Binding: It binds to cellular receptors, influencing signal transduction pathways.
  • Gene Expression Modulation: The compound can alter the expression of genes involved in cell cycle regulation and apoptosis.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of imidazo[1,2-a]pyridine on different cancer cell lines. The results indicated that modifications in the chemical structure significantly impacted their efficacy:

CompoundCell LineIC50 (μM)
3,7-DimethylMDA-MB-2310.0046
Derivative AHeLa0.058
Derivative BPC30.021

The data suggests that structural modifications enhance the antiproliferative activity against specific cancer cell lines .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

  • Antimicrobial Activity: It exhibits antibacterial properties against various pathogens.
  • Antiviral Activity: Preliminary studies suggest potential efficacy against certain viral infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies: Research demonstrated that this compound effectively inhibits cell proliferation in breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines.
    "The presence of functional groups significantly improved antiproliferative activity against various human cancer cell lines" .
  • Enzyme Inhibition Studies: Another study focused on its ability to inhibit specific metabolic enzymes linked to cancer progression.
    "Inhibition of metabolic pathways by imidazo[1,2-a]pyridine derivatives highlights their potential as therapeutic agents" .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents at the C-3 position of imidazo[1,2-a]pyridine derivatives, and how can these be applied to 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine?

  • Methodological Answer : The C-3 position is critical for modulating biological activity. A decarboxylative Petasis-like three-component reaction enables regioselective functionalization without metal catalysts, using aldehydes and boronic acids. This method avoids hazardous reagents and is scalable for generating diverse analogs . For the target compound, similar strategies could involve substituting the C-3 position with electrophiles (e.g., acetyl groups via AlCl₃-catalyzed Friedel-Crafts acylation) .

Q. How can spectroscopic techniques (NMR, HRMS) and crystallography validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., isopropyl at C-2 and methyl at C-3/C-7).
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₃H₁₇N₂ (calc. 201.1396).
  • X-ray crystallography : Resolve π-stacking interactions and hydrogen bonding patterns, as seen in imidazo[1,2-a]pyridine polymorphs .

Q. What in vitro assays are suitable for initial screening of bioactivity in this compound class?

  • Methodological Answer :

  • COX-1/COX-2 inhibition : Use fluorometric or colorimetric assays (e.g., COX Fluorescent Inhibitor Screening Kit) to measure IC₅₀ values, comparing selectivity indices .
  • Antimicrobial activity : Employ microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (P. aeruginosa) strains, noting that thioalkyl substituents at C-2 may lack efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • Substituent variation : Replace the C-3 methyl group with morpholine (as in COX-2 inhibitors, IC₅₀ = 0.07 µM) or phenylamino groups to enhance binding affinity.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or GABA receptors. Acetylated derivatives may improve receptor binding .
  • Data table :
Substituent at C-3IC₅₀ (COX-2, µM)Selectivity Index (COX-2/COX-1)
Morpholine0.07217.1
Methyl>10<1
Phenylamino1.212.5
Source: Adapted from

Q. How should researchers address contradictions in biological activity data, such as lack of antibacterial efficacy despite structural similarity to active compounds?

  • Methodological Answer :

  • Mechanistic profiling : Test membrane permeability (e.g., via SYTOX Green uptake) to rule out transport limitations.
  • Resistance testing : Check for efflux pump overexpression in bacterial strains using inhibitors like phenylalanine-arginine β-naphthylamide (PAβN).
  • Comparative analysis : Contrast with analogs like 2-thioalkyl-3-nitro derivatives, which showed no activity in P. aeruginosa models . Consider introducing nitro or fluoro groups to enhance penetration.

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core for targeted drug discovery?

  • Methodological Answer :

  • C-3 vs. C-2 selectivity : Use catalyst-free conditions (e.g., AlCl₃ for Friedel-Crafts acylation at C-3) or copper-catalyzed three-component couplings for C-2 modifications .
  • Ultrasonic synthesis : Optimize reaction time/yield under sonication (e.g., CoFe₂O₄-HMS catalyst for imidazo[1,2-a]pyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。